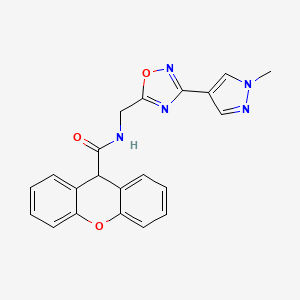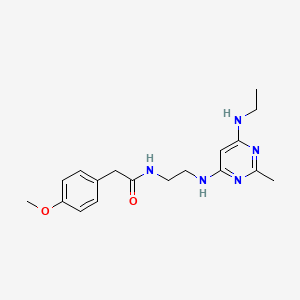
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is known for its biological activity, and a piperidine ring, which is a common structural motif in many pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves the following steps:
Formation of the Triazole Ring:
Attachment to Piperidine: The resulting triazole is then reacted with piperidine to form the piperidine-triazole conjugate.
Introduction of the m-Tolyl Group: Finally, the m-tolyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with m-toluene in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, and the process would be monitored using analytical techniques such as NMR and mass spectrometry to ensure consistency.
Types of Reactions:
Reduction: Reduction reactions can be used to convert functional groups within the compound, such as converting ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and Lewis acids are typically employed.
Major Products Formed:
Oxidation Products: Various hydroxylated derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents on the triazole or piperidine rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound's triazole ring is known for its ability to inhibit various enzymes, making it a candidate for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to enzyme active sites, inhibiting their activity, while the piperidine ring can interact with receptors, modulating their function. The specific pathways involved depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone: Similar structure but with a different triazole isomer.
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a different position of the methyl group on the benzene ring.
Uniqueness: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is unique due to its specific combination of the triazole and piperidine rings, which provides distinct biological and chemical properties compared to similar compounds. Its ability to interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-3-2-4-14(11-13)12-16(21)19-8-5-15(6-9-19)20-10-7-17-18-20/h2-4,7,10-11,15H,5-6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJIVYRNGLYNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2848092.png)
![Tert-butyl (3aR,7aS)-5-(6-chloropyridazine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2848093.png)
![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2848094.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B2848099.png)


![N-[3-(6-Hydroxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2848104.png)
![N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2848106.png)

